5-(4-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a nitrophenyl group and a phenylethyl group attached to a pyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 5-(4-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyridine derivative with a pyrimidine derivative, followed by nitration and subsequent functional group modifications . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The compound’s effects on signaling pathways can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidine-2,4-dione: Lacks the nitrophenyl and phenylethyl groups, resulting in different biological activities.
5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a nitro group, which may affect its reactivity and biological properties. The uniqueness of 5-(4-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H16N4O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16N4O4/c26-20-18-17(15-6-8-16(9-7-15)25(28)29)10-12-22-19(18)24(21(27)23-20)13-11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,23,26,27) |
InChI Key |
LBYVYYMRTPBBAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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